Phosphocholine

Catalog No.
S587202
CAS No.
3616-04-4
M.F
C5H15NO4P+
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocholine

CAS Number

3616-04-4

Product Name

Phosphocholine

IUPAC Name

trimethyl(2-phosphonooxyethyl)azanium

Molecular Formula

C5H15NO4P+

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOP(=O)(O)O

Synonyms

Chloride, Choline Phosphate, Chloride, Phosphorylcholine, Choline Chloride Dihydrogen Phosphate, Choline Phosphate, Choline Phosphate Chloride, Phosphate Chloride, Choline, Phosphate, Choline, Phosphocholine, Phosphorylcholine, Phosphorylcholine Chloride

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O

Description

The exact mass of the compound Phosphocholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Drug Delivery Systems

Due to its biocompatible nature, resembling the cell membrane, phosphocholine is being investigated as a coating material for drug delivery systems. These coatings can potentially:

  • Improve Blood Compatibility: PC coatings can minimize the interaction of nanoparticles or drug carriers with blood components, reducing the risk of blood clotting and immune reactions [].
  • Enhance Drug Targeting: Researchers are exploring PC-modified carriers that can target specific cells by mimicking natural cell-recognition mechanisms [].

Biomaterials

The biomimicry properties of phosphocholine make it a promising candidate for developing new biomaterials. Some potential applications include:

  • Anti-fouling Surfaces: PC coatings can prevent unwanted protein and cell adhesion on medical devices like catheters and implants, reducing the risk of infection and inflammation [].
  • Tissue Engineering Scaffolds: PC-based scaffolds can provide a biocompatible environment for cell growth and differentiation, aiding in tissue regeneration [].

Liver Disease

Early research suggests potential benefits of phosphocholine supplementation in nonalcoholic fatty liver disease (NAFLD). Studies have shown that PC may:

  • Improve Liver Function: Supplementation might improve liver enzymes and reduce inflammation in patients with NAFLD [].
  • Promote Cell Regeneration: PC may stimulate the regeneration of healthy liver cells, potentially aiding in disease management [].

Phosphocholine is a phosphorylated derivative of choline, characterized by the presence of a phosphate group attached to the hydroxyl group of choline. This compound plays a crucial role in various biological processes, particularly in membrane biology and cellular signaling. Phosphocholine is integral to the structure of phosphatidylcholine, a major component of biological membranes, and is involved in the synthesis of other important phospholipids. Its chemical formula is C5_5H14_14NO4_4P, and it has a molecular weight of approximately 183.14 g/mol .

  • Formation of Phosphatidylcholine: Phosphocholine can condense with diacylglycerol to form phosphatidylcholine, catalyzed by the enzyme diacylglycerol cholinephosphotransferase. This reaction is pivotal in lipid metabolism and membrane formation .
  • Phosphorylation Reactions: Choline kinase catalyzes the phosphorylation of choline using ATP, resulting in the formation of phosphocholine and ADP. This reaction is crucial for maintaining cellular levels of phosphocholine and supporting membrane synthesis .
  • Dephosphorylation: Phosphocholine can be hydrolyzed by phospholipases, leading to the release of free choline and phosphate. This reaction is part of lipid turnover in cellular membranes .

Phosphocholine exhibits various biological activities:

  • Membrane Structure: As a component of phosphatidylcholine, it contributes to membrane fluidity and integrity, which are essential for proper cell function .
  • Cell Signaling: Phosphocholine plays a role in cell signaling pathways, influencing processes such as apoptosis and cell proliferation through interactions with membrane proteins and receptors .
  • Neurotransmission: It is involved in the synthesis of acetylcholine, a neurotransmitter critical for muscle contraction and cognitive functions .

Phosphocholine can be synthesized through several methods:

  • Kennedy Pathway: The predominant pathway involves the phosphorylation of choline by choline kinase, followed by the condensation with cytidine 5'-triphosphate to form CDP-choline, which then reacts with diacylglycerol to produce phosphatidylcholine .
  • Chemical Synthesis: A one-pot three-step synthetic method has been developed that includes phosphitylation, oxidation, and phosphate deprotection to generate phosphocholine derivatives effectively .
  • Biochemical Methods: Enzymatic synthesis using choline kinase can also be employed to produce phosphocholine from ATP and choline under physiological conditions .

Phosphocholine has diverse applications:

  • Pharmaceuticals: It is used in drug formulations due to its role in enhancing bioavailability and stability of lipophilic drugs .
  • Nutritional Supplements: Phosphocholine is marketed as a dietary supplement for cognitive enhancement and liver health due to its role in acetylcholine synthesis .
  • Biotechnology: It is utilized in bioconjugation techniques for modifying biomolecules, aiding in drug delivery systems and vaccine development .

Studies have shown that phosphocholine interacts with various metal ions, such as copper(II). These interactions can affect its stability and biological activity:

  • Copper(II) Complexation: Research indicates that phosphocholine forms complexes with copper(II) ions, which may have implications for understanding its behavior in biological systems, particularly within the nervous system where copper ions are abundant .
  • Membrane Interactions: The presence of phosphocholine affects lipid bilayer properties and influences how other molecules interact with membranes, impacting transport mechanisms across cell membranes .

Several compounds share structural or functional similarities with phosphocholine. Below are some notable examples:

CompoundStructure/FunctionalityUniqueness
PhosphatidylcholineMajor component of cell membranes; contains two fatty acidsEssential for membrane integrity and signaling
SphingosylphosphorylcholineContains sphingosine backbone; involved in signalingPlays a role in neuroprotection
GlycerophosphocholineSimilar structure but lacks fatty acid componentsLess prevalent in biological membranes
AcetylcholineNeurotransmitter derived from phosphocholineDirectly involved in neurotransmission

Phosphocholine's unique characteristics stem from its specific role as a precursor in lipid biosynthesis and its involvement in cellular signaling pathways. Its interaction with various biomolecules further distinguishes it from similar compounds.

Phosphocholine, a phosphorylated derivative of choline with the chemical formula C5H14NO4P, serves as a critical intermediate in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes [1] [2]. This section explores the diverse biosynthetic pathways and regulatory mechanisms involved in phosphocholine metabolism across different biological systems.

CDP-Choline (Kennedy) Pathway Dynamics

The CDP-choline pathway, first identified by Eugene P. Kennedy in 1956, represents the predominant mechanism for phosphatidylcholine synthesis in mammalian cells [3]. This pathway involves a series of enzymatic reactions that convert choline into phosphatidylcholine through phosphocholine as a key intermediate [3] [16].

EnzymeReaction CatalyzedRegulationCellular Location
Choline KinaseCholine + ATP → Phosphocholine + ADPPhosphorylation by Protein Kinase C and Protein Kinase A at Ser25 and Ser30Cytosol
CTP:Phosphocholine CytidylyltransferasePhosphocholine + CTP → CDP-choline + PPiMembrane association/dissociation, phosphorylation, feedback inhibition by phosphatidylcholineCytosol (inactive) / Membrane-bound (active)
Diacylglycerol CholinephosphotransferaseCDP-choline + Diacylglycerol → Phosphatidylcholine + CMPSubstrate specificity for diacylglycerol speciesEndoplasmic reticulum membrane

Choline Transport and Phosphorylation

The initial step in phosphocholine biosynthesis involves the uptake of exogenous choline into the cell, as mammalian cells cannot synthesize sufficient quantities of choline to meet physiological requirements [3]. Choline transport occurs through multiple mechanisms with varying affinities and regulatory properties [3] [24].

The high-affinity choline transport system utilizes the choline transporter (CHT), which operates in a sodium-dependent manner and requires ATP as an energy source [3] [24]. This transporter is particularly sensitive to hemicholinium-3 and is regulated by protein kinase C (PKC) and protein phosphatase 1/2A (PP1/PP2A), which control its surface expression and activity [24]. Research has demonstrated that PKC activation leads to time- and concentration-dependent reductions in CHT function by decreasing its surface expression [24].

Low-affinity choline transport is mediated by organic cation transporters (OCTs), which function independently of sodium and do not require ATP [3]. Additionally, intermediate-affinity transporters, such as choline transporter-like protein 1 (CTL1), provide another route for choline entry into cells [3].

Once inside the cell, choline is phosphorylated by choline kinase to form phosphocholine in an ATP-dependent reaction [3] [25]. This enzyme is regulated by phosphorylation, particularly by protein kinase C at serine residues [25] [27]. Studies in Saccharomyces cerevisiae have identified Ser25 as a major phosphorylation site for protein kinase C, with this modification stimulating choline kinase activity approximately 1.6-fold [25]. The phosphorylation of choline kinase at Ser25 correlates with increased phosphatidylcholine synthesis via the Kennedy pathway, while mutations at this site result in decreased pathway flux [25].

CTP:Phosphocholine Cytidylyltransferase Regulation

CTP:phosphocholine cytidylyltransferase catalyzes the rate-limiting step in the CDP-choline pathway, converting phosphocholine to CDP-choline [5] [18]. This enzyme is subject to complex, multi-layered regulation that controls phosphatidylcholine synthesis in response to cellular needs [18].

The most distinctive regulatory mechanism of CTP:phosphocholine cytidylyltransferase involves its amphitropism—the ability to reversibly translocate between an inactive soluble form in the cytosol and an active membrane-bound form [18] [20]. This translocation is mediated by a membrane-binding domain consisting of a long amphipathic alpha helix that responds to changes in membrane lipid composition [20]. When the enzyme binds to membranes, particularly those deficient in phosphatidylcholine, it undergoes a conformational change that relieves an inhibitory constraint in the catalytic domain, thereby activating the enzyme [20].

Regulatory MechanismDescriptionEffect on Activity
Membrane AssociationTranslocation from cytosol (inactive) to membrane (active) via amphipathic helix domainMembrane binding increases activity up to 10-fold
PhosphorylationMultiple phosphorylation sites affect membrane binding and activityGenerally inhibitory, reduces membrane association
Feedback InhibitionPhosphatidylcholine levels regulate enzyme activity through membrane dissociationHigh phosphatidylcholine levels cause enzyme to dissociate from membrane, reducing activity
Subcellular LocalizationNuclear localization of cytidylyltransferase alpha isoform with translocation to endoplasmic reticulum upon activationCompartmentalization controls access to substrates and membranes
Lipid CompositionMembrane lipid composition (phosphatidylcholine/phosphatidylethanolamine ratio, diacylglycerol, fatty acids) affects bindingAnionic lipids and conical lipids promote membrane binding and activation

Research has revealed that the major isoform of CTP:phosphocholine cytidylyltransferase (cytidylyltransferase alpha) is predominantly localized in the nucleus of many cells [20]. Upon stimulation of phosphatidylcholine synthesis, the enzyme is recruited from this nuclear reservoir to the endoplasmic reticulum, where it becomes active [20]. This subcellular redistribution adds another layer of regulation to phosphocholine metabolism [18] [20].

Feedback regulation by phosphatidylcholine represents another important control mechanism [26]. Studies in rat hepatocytes have demonstrated that increased phosphatidylcholine levels in membranes promote the release of cytidylyltransferase into the cytosol, where it becomes inactive [26]. This feedback loop helps maintain phospholipid compositional homeostasis in cellular membranes [18] [26].

Diacylglycerol Cholinephosphotransferase Specificity

Diacylglycerol cholinephosphotransferase catalyzes the final step in the CDP-choline pathway, transferring the phosphocholine moiety from CDP-choline to diacylglycerol to form phosphatidylcholine [6]. This enzyme exhibits remarkable specificity for different diacylglycerol species, influencing the molecular composition of the resulting phosphatidylcholine [6] [17] [21].

The enzyme belongs to the family of transferases that transfer non-standard substituted phosphate groups and is systematically named CDP-choline:1,2-diacylglycerol cholinephosphotransferase [6]. It catalyzes the reversible reaction: CDP-choline + 1,2-diacylglycerol ⇌ CMP + phosphatidylcholine [6].

Specificity FactorPreference/EffectFunctional Significance
Acyl Chain LengthBiphasic relationship with chain length; medium chain lengths (C16) preferredEnsures appropriate membrane fluidity and thickness
Acyl Chain SaturationMonounsaturated fatty acids at sn-2 position increase activityControls membrane physical properties and fluidity
sn-1 vs sn-2 Positionsn-2 position saturation state more critical than sn-1 for specificityDirects synthesis of specific phosphatidylcholine molecular species
CDP-choline ConcentrationKm for CDP-choline varies with diacylglycerol speciesCoordinates CDP-choline pathway flux with available diacylglycerol species
Species DifferencesMammalian enzymes show different specificities across speciesAdaptation to different membrane requirements across species

Studies in mouse liver microsomes have demonstrated that the kinetic properties of cholinephosphotransferase are significantly influenced by the structure of the diacylglycerol substrate [21]. The enzyme shows a sequential kinetic mechanism of catalysis, with the Km value for CDP-choline varying depending on the diacylglycerol species utilized [21]. This variation suggests a regulatory role for CDP-choline concentration in determining which diacylglycerol species are preferentially incorporated into phosphatidylcholine [21].

Research in hamster heart has shown that maximum enzyme activity is obtained with diacylglycerol containing a monoenoic acyl group at the C-2 position of the glycerol moiety, regardless of the acyl group at the C-1 position [17]. However, in vivo studies suggest that the specificity is not limited to monoenoic species, indicating that additional factors influence substrate selection in the cellular environment [17].

Bacterial Phosphatidylcholine Synthase Pathways

While many prokaryotes lack phosphatidylcholine, it can be found in significant amounts in membranes of diverse bacteria, particularly those that interact with eukaryotic hosts [8] [9]. Bacteria have evolved distinct pathways for phosphatidylcholine biosynthesis that differ from the eukaryotic CDP-choline pathway [8] [9] [15].

PathwayKey ReactionEnzymesBacterial Examples
Phospholipid N-methylation (PMT) PathwayPhosphatidylethanolamine + 3 SAM → Phosphatidylcholine + 3 SAHPhospholipid N-methyltransferase (PMT)Sinorhizobium meliloti, Rhodobacter sphaeroides
Phosphatidylcholine Synthase (PCS) PathwayCDP-diacylglycerol + Choline → Phosphatidylcholine + CMPPhosphatidylcholine Synthase (PCS)Pseudomonas aeruginosa, Borrelia burgdorferi

The phospholipid N-methylation pathway involves the sequential methylation of phosphatidylethanolamine to form phosphatidylcholine [8] [9]. This process requires three methylation steps, catalyzed by one or several phospholipid N-methyltransferases, with S-adenosylmethionine serving as the methyl donor [8] [15]. In some bacteria, a single enzyme performs all three methylation reactions, while in others, multiple enzymes catalyze distinct methylation steps [9].

The phosphatidylcholine synthase pathway represents a novel choline-dependent mechanism discovered in Sinorhizobium meliloti [29]. In this pathway, phosphatidylcholine synthase condenses choline directly with CDP-diacylglycerol to form phosphatidylcholine in a single step [8] [9] [29]. This reaction bypasses the need for phosphocholine as an intermediate, distinguishing it from the eukaryotic CDP-choline pathway [29].

Interestingly, many bacteria that contain phosphatidylcholine possess both biosynthetic pathways [8] [15]. Cell-free extract studies have demonstrated that Sinorhizobium meliloti, Agrobacterium tumefaciens, Rhizobium leguminosarum, Bradyrhizobium japonicum, Mesorhizobium loti, and Legionella pneumophila have both phospholipid N-methyltransferase and phosphatidylcholine synthase activities [8] [15]. However, some important pathogens, including Brucella melitensis, Pseudomonas aeruginosa, and Borrelia burgdorferi, appear to rely exclusively on the phosphatidylcholine synthase pathway [8] [15].

The presence of phosphatidylcholine synthase genes in various bacterial pathogens suggests that this pathway may be particularly important for bacteria that establish symbiotic or pathogenic associations with eukaryotic hosts [29]. In these relationships, the eukaryotic host likely serves as the provider of choline for bacterial phosphatidylcholine synthesis [29].

Plasmodium falciparum Alternative Biosynthesis Route

Plasmodium falciparum, the causative agent of the most severe form of human malaria, requires an active production of new membranes for its rapid multiplication within human erythrocytes [11] [23]. Phosphatidylcholine is the most abundant phospholipid in Plasmodium membranes, making the pathways for its synthesis essential for parasite survival [11] [23].

In addition to utilizing choline for phosphatidylcholine synthesis, P. falciparum possesses a unique alternative route that begins with serine [11] [23]. This pathway involves the conversion of serine to phosphoethanolamine, followed by a plant-like S-adenosyl-L-methionine-dependent three-step methylation reaction that converts phosphoethanolamine into phosphocholine [11] [23].

StepReactionEnzymeNotes
Step 1Serine → PhosphoethanolamineUnknown/Multiple enzymesSerine is transported from host serum
Step 2Phosphoethanolamine + SAM → Phosphomonomethylethanolamine + SAHPhosphoethanolamine methyltransferase (PfPMT)Single catalytic domain enzyme
Step 3Phosphomonomethylethanolamine + SAM → Phosphodimethylethanolamine + SAHPhosphoethanolamine methyltransferase (PfPMT)Same enzyme catalyzes all methylation steps
Step 4Phosphodimethylethanolamine + SAM → Phosphocholine + SAHPhosphoethanolamine methyltransferase (PfPMT)Product (phosphocholine) inhibits enzyme activity

The key enzyme in this pathway, phosphoethanolamine methyltransferase (PfPMT), has been identified and characterized [11] [22] [23]. Unlike similar enzymes in plants and nematodes that use multiple methyltransferase domains, PfPMT is a monopartite enzyme with a single catalytic domain responsible for all three methylation steps [22] [23]. This unique structure makes it an attractive target for antimalarial drug development, as it has no human homologs [22] [23].

CharacteristicDescriptionFunctional Importance
Enzyme StructureSingle catalytic domain (monopartite) enzyme, unlike plant/nematode multi-domain PMTsUnique structure makes it a specific drug target
Catalytic MechanismTyr-19 and His-132 form catalytic dyad; domain rearrangements upon ligand bindingCatalytic latch locks ligands in active site and orders site for catalysis
Substrate SpecificityCatalyzes all three methylation steps of phosphoethanolamine to phosphocholineAllows P. falciparum to synthesize phosphocholine from serine via phosphoethanolamine
InhibitionInhibited by product (phosphocholine) and phosphocholine analogsProvides potential mechanism for therapeutic intervention
Evolutionary SignificanceNo human homolog; represents plant-like pathway in malaria parasiteEssential for parasite membrane biogenesis and survival

Crystal structure analysis of PfPMT at 1.55 Å resolution has revealed important insights into its mechanism [22] [30]. The enzyme undergoes domain rearrangements upon ligand binding, and functional characterization of site-directed mutants has identified Tyr-19 and His-132 as forming a catalytic dyad [22]. These residues not only facilitate phosphobase methylation but also form a "catalytic latch" that locks ligands in the active site and orders the site for catalysis [22] [30].

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

184.07386996 g/mol

Monoisotopic Mass

184.07386996 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 16 of 19 companies with hazard statement code(s):;
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4826-71-5
3616-04-4

Wikipedia

Phosphocholine

Dates

Modify: 2024-02-18

Phosphorylcholine-Installed Nanocarriers Target Pancreatic Cancer Cells through the Phospholipid Transfer Protein

Taehun Hong, Takuya Miyazaki, Akira Matsumoto, Kyoko Koji, Yuji Miyahara, Yasutaka Anraku, Horacio Cabral
PMID: 34351746   DOI: 10.1021/acsbiomaterials.1c00730

Abstract

Phosphorylcholine (PC) has been used to improve the water solubility and biocompatibility of biomaterials. Here, we show that PC can also work as a ligand for targeting cancer cells based on their increased phospholipid metabolism. PC-installed multiarm poly(ethylene glycol)s and polymeric micelles achieved high and rapid internalization in pancreatic cancer cells. This enhanced cellular uptake was drastically reduced when the cells were incubated with excess free PC or at 4 °C, as well as by inhibiting the phospholipid transfer protein (PLTP) on the surface of cancer cells, indicating an energy dependent active transport mediated by PLTP.


Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of

Ahmed H E Hassan, Trong-Nhat Phan, Seolmin Yoon, Cheol Jung Lee, Hye Rim Jeon, Seung-Hwan Kim, Joo Hwan No, Yong Sup Lee
PMID: 34425714   DOI: 10.1080/14756366.2021.1969385

Abstract

A rational-based process was adopted for repurposing pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs bearing variable acyl chains, different stereochemical configuration and/or positional relationships. Structural features were highly influential on activity. Amongst, enantiomer
having 1,2-vicinal relationship for the -CH
O- and the
acyl moieties, a saturated palmitoyl chain and an opposite stereochemical configuration to natural sphingolipids was the most potent hit compound against promastigotes showing IC
value of 28.32 µM. The corresponding enantiomer
was 2-fold less potent showing a eudismic ratio of 0.54 in promastigotes. Compounds
and
inhibited the growth of amastigotes more potently relative to promastigotes. Amongst, enantiomer
as the more selective and safer.
docking study using a homology model of
inositol phosphoceramide synthase (IPCS) provided plausible reasoning for the molecular factors underlying the found activity. Collectively, this study suggests compounds
and
as potential hit compounds for further development of new antileishmanial agents.


Phase Behavior of Pure PSPC and PEGylated Multicomponent Lipid and Their Interaction with Paclitaxel: An All-Atom MD Study

Prantar Dutta, Debabrata Pramanik, Jayant K Singh
PMID: 34406778   DOI: 10.1021/acs.langmuir.1c01049

Abstract

Exploring structural behavior of pure 1-palmitoyl-2-stearoyl-
-glycero-3-phosphocholine (PSPC) and multicomponent PSPC and 1,2-distearoyl-
-glycero-3-phosphoethanolamine-
[amino(poly(ethylene glycol))-2000] (DSPE-PEG
) membranes and their interaction with pharmaceutically important drugs carry huge importance in drug delivery. Using all-atom molecular dynamics (MD) simulations, we investigated the phase behavior of pure and PEGylated membranes at the temperature range of 280-360 K. We observe a gel-to-liquid crystalline phase transition for pure PSPC between 320 and 330 K, and in the case of multicomponent membranes, at 320 K, a coexistence of order-disorder phases is observed, which gradually transform to a complete liquid crystalline to gel phase between 320 and 310 K. We further studied the interaction of Paclitaxel with pure PSPC and PEGylated bilayers and elucidated the interaction behavior of Paclitaxel at the bilayer interfaces. Understanding of structural and interaction behaviors of the PEGylated bilayers with Paclitaxel will help to explore Paclitaxel-based drug applications in the future.


Effect of Hydrated Ionic Liquid on Photocycle and Dynamics of Photoactive Yellow Protein

Utana Umezaki, Miu Hatakenaka, Kana Onodera, Hiroto Mizutani, Suhyang Kim, Yusuke Nakasone, Masahide Terazima, Yoshifumi Kimura
PMID: 34361707   DOI: 10.3390/molecules26154554

Abstract

The mechanism by which proteins are solvated in hydrated ionic liquids remains an open question. Herein, the photoexcitation dynamics of photoactive yellow protein dissolved in hydrated choline dihydrogen phosphate (Hy[ch][dhp]) were studied by transient absorption and transient grating spectroscopy. The photocyclic reaction of the protein in Hy[ch][dhp] was similar to that observed in the buffer solution, as confirmed by transient absorption spectroscopy. However, the structural change of the protein during the photocycle in Hy[ch][dhp] was found to be different from that observed in the buffer solution. The known change in the diffusion coefficient of the protein was apparently suppressed in high concentrations of [ch][dhp], plausibly due to stabilization of the secondary structure.


Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions

Anna Adler, Yuuki Inoue, Yuya Sato, Kazuhiko Ishihara, Kristina N Ekdahl, Bo Nilsson, Yuji Teramura
PMID: 34286724   DOI: 10.1039/d1bm00570g

Abstract

Poly(ethylene glycol) (PEG) is frequently used for liposomal surface modification. However, as PEGylated liposomes are cleared rapidly from circulation upon repeated injections, substitutes of PEG are being sought. We focused on a water-soluble polymer composed of 2-methacryloyloxyethyl phosphorylcholine (MPC) units, and synthesized poly(MPC) (PMPC)-conjugated lipid (PMPC-lipid) with degrees of MPC polymerization ranging from 10 to 100 (calculated molecular weight: 3 to 30 kDa). In addition, lipids with three different alkyl chains, myristoyl, palmitoyl, and stearoyl, were applied for liposomal surface coating. We studied the interactions of PMPC-lipids with plasma albumin, human complement protein C3 and fibrinogen using a quartz crystal microbalance with energy dissipation, and found that adsorption of albumin, C3 and fibrinogen could be suppressed by coating with PMPC-lipids. In particular, the effect was more pronounced for PMPC chains with higher molecular weight. We evaluated the size, polydispersity index, surface charge, and membrane fluidity of the PMPC-lipid-modified liposomes. We found that the effect of the coating on the dispersion stability was maintained over a long period (98 days). Furthermore, we also demonstrated that the anti-PEG antibody did not interact with PMPC-lipids. Thus, our findings suggest that PMPC-lipids can be used for liposomal coating.


Infrared Responsive Choline Phosphate Lipids for Synergistic Cancer Therapy

Sangni Jiang, Wenliang Wang, Lihua Dong, Xinxin Yan, Shengran Li, Weikang Mei, Xintao Xie, Yuanhua Zhang, Sanrong Liu, Xifei Yu
PMID: 34164858   DOI: 10.1002/chem.202101626

Abstract

Choline phosphate lipids have been designed and developed as new-generation zwitterionic nanocarriers with excellent biocompatibility and bioorthogonality to provide a more programmable performance for cancer therapy. However, there is a lack of spatiotemporal and reversible control for drug release at target tumor cells, which can lead to severe adverse effects to normal tissue and discounted treatment outcome. Here, light-inducible Lip-cRGDfk/ICG/Dox liposomes were developed for synergistic cancer therapy. ICG can effectively convert light energy into selective heating in a local environment upon laser irradiation, thus inducing thermal ablation of tumor cells, and further reversibly trigger the spatiotemporal release of anticancer drugs (Dox) at tumor cells due to the conformation transformation of CP lipids to synergistically kill tumor cells. That Lip-cRGDfk/ICG/Dox exhibited a significant improvement for breast cancer therapy in vitro and in vivo is also demonstrated, thus it can serve as an efficient platform to noninvasively and spatiotemporally control the activation of cytotoxicity at tumor cells for precision cancer therapy.


Novel Peptide-Polymer Conjugate with pH-Responsive Targeting/Disrupting Effects on Biomembranes

Sijia Wang, Yue Sun, Shouhong Xu, Honglai Liu
PMID: 34264682   DOI: 10.1021/acs.langmuir.1c01238

Abstract

Conjugating polymers to peptides has become a new strategy of designing functional antitumor agents for their improved stability and enhanced activity. In this paper, a novel peptide-polymer conjugate PEPc-PMAA with pH responsiveness was designed and synthesized. The isoelectric point of PEPc was studied by dynamic light scattering for the targeting effect. Also, the transmittances of PMAA at different pHs were measured using an ultraviolet-visible spectrophotometer for determining the triggering pH of the disrupting effect. The results showed that PEPc-PMAA was hydrophilic under neutral conditions and changed to be amphiphilic composed of positively charged PEPc and hydrophobic PMAA under acidic conditions. The interactions between PEPc-PMAA and mimic cells were investigated by the measurements of membrane fluidity and cargo leakage from 1,2-dipalmitoyl-
-glycerol-3-phosphocholine and 1,2-dipalmitoyl-
-glycerol-3-phospho-(1-
-glycerol) (DPPG) liposomes. It proved that PEPc-PMAA caused a distinct membrane disturbance of the DPPG liposome at pH 5.5, resulting in more serious cargo leakage. Because of its targeting and disrupting effects on negatively charged biomembranes under acidic conditions, PEPc-PMAA showed its good potential as an antitumor agent.


Higher levels of anti-phosphorylcholine autoantibodies in early rheumatoid arthritis indicate lower risk of incident cardiovascular events

Sofia Ajeganova, Maria L E Andersson, Johan Frostegård, Ingiäld Hafström
PMID: 34311770   DOI: 10.1186/s13075-021-02581-0

Abstract

The increased risk of cardiovascular events (CVE) in rheumatoid arthritis (RA) is not fully explained by traditional risk factors. Immuno-inflammatory mechanisms and autoantibodies could be involved in the pathogenesis of atherosclerotic disease. It has been suggested that anti-phosphorylcholine antibodies (anti-PC) of the IgM subclass may have atheroprotective effects. Here, we aimed to investigate the association between levels of IgM anti-PC antibodies with CVE in patients with early RA.
The study population was derived from the BARFOT early RA cohort, recruited in 1994-1999. The outcome of incident CVE (AMI, angina pectoris, coronary intervention, ischemic stroke, TIA) was tracked through the Swedish Hospital Discharge and the National Cause of Death Registries. Sera collected at inclusion and the 2-year visit were analyzed with ELISA to determine levels of anti-PC IgM. The Kaplan-Meier estimates and Cox proportional hazards regression models were used to compare CV outcome in the groups categorized by baseline median level of IgM anti-PC.
In all, 653 patients with early RA, 68% women, mean (SD) age 54.8 (14.7) years, DAS28 5.2 (1.3), 68% seropositive, and without prevalent CVD, were included. During the follow-up of mean 11.7 years, 141 incident CVE were recorded. Baseline IgM anti-PC above median was associated with a reduction in risk of incident CVE in patients aged below 55 years at inclusion, HR 0.360 (95% CI, 0.142-0.916); in males, HR 0.558 (0.325-0.958); in patients with BMI above 30 kg/m
, HR 0.235 (0.065-0.842); and in those who did not achieve DAS28 remission at 1 year, HR 0.592 (0.379-0.924). The pattern of associations was confirmed in the models with AUC IgM anti-PC over 2 years.
Protective effects of higher levels of innate IgM anti-PC autoantibodies on CVE were detected in younger patients with RA and those at high risk of CVE: males, presence of obesity, and non-remission at 1 year.


A Pilot Randomized Clinical Trial: Oral Miltefosine and Pentavalent Antimonials Associated With Pentoxifylline for the Treatment of American Tegumentary Leishmaniasis

Sofia Sales Martins, Daniel Holanda Barroso, Bruna Côrtes Rodrigues, Jorgeth de Oliveira Carneiro da Motta, Gustavo Subtil Magalhães Freire, Ledice Inácia de Araújo Pereira, Patrícia Shu Kurisky, Ciro Martins Gomes, Raimunda Nonata Ribeiro Sampaio
PMID: 34277476   DOI: 10.3389/fcimb.2021.700323

Abstract

American tegumentary leishmaniasis (ATL), which can present as either cutaneous (CL) or mucosal leishmaniasis (ML), is endemic in South America, and first-line antimonial treatments are known for their wide range of adverse effects (AEs). Growing reports of drug resistance increase the urgency of the need for better treatment options. The objective of this pilot clinical trial was to assess the efficacy of and AEs associated with the oral combination of miltefosine and pentoxifylline based on a
analysis.
A pilot, randomized, open-label clinical trial was performed. The experimental group (M+P) received 50 mg twice a day (BID) miltefosine and 400 mg three times a day (TID) pentoxifylline, and the control group (A+P) received 20 mg Sb+V/kg/day intravenously and 400 mg TID pentoxifylline. Patients with ML received treatment for 28 days, and patients with CL received treatment for 20 days.
Forty-three patients were included: 25 with ML and 18 with CL caused by
. AEs were more frequent in the A+P group (p=0.322), and there was a need for treatment interruption due to severe AEs (p=0.027). Patients with CL had a higher chance of achieving a cure (p=0.042) and a higher risk of AEs (p=0.033). There was no difference in the chance of a cure based on the treatment (p=0.058).
In this pilot randomized clinical trial, M+P treatment and A+P treatment yielded similar cure rates, and the former was associated with a lower risk of AEs. Future studies with more patients and longer follow-up are recommended.


Miltefosine Against

Rodrigo Rollin-Pinheiro, Yuri de Castro Almeida, Victor Pereira Rochetti, Mariana Ingrid Dutra da Silva Xisto, Luana Pereira Borba-Santos, Sonia Rozental, Eliana Barreto-Bergter
PMID: 34368017   DOI: 10.3389/fcimb.2021.698662

Abstract

and
species are filamentous fungi responsible for a wide range of infections in humans and are frequently associated with cystic fibrosis and immunocompromising conditions. Because they are usually resistant to many antifungal drugs available in clinical settings, studies of alternative targets in fungal cells and therapeutic approaches are necessary. In the present work, we evaluated the
antifungal activity of miltefosine against
and
species and how this phospholipid analogue affects the fungal cell. Miltefosine inhibited different
and
species at 2-4 µg/ml and reduced biofilm formation. The loss of membrane integrity in
caused by miltefosine was demonstrated by leakage of intracellular components and lipid raft disorganisation. The exogenous addition of glucosylceramide decreased the inhibitory activity of miltefosine. Reactive oxygen species production and mitochondrial activity were also affected by miltefosine, as well as the susceptibility to fluconazole, caspofungin and myoricin. The data obtained in the present study contribute to clarify the dynamics of the interaction between miltefosine and
and
cells, highlighting its potential use as new antifungal drug in the future.


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